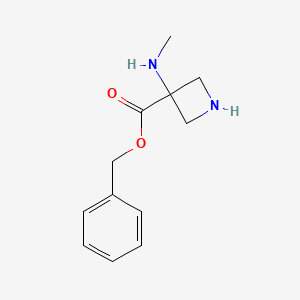
Benzyl 3-(methylamino)azetidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(methylamino)azetidine-3-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. Azetidines are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(methylamino)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloroformate with 3-(methylamino)azetidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-(methylamino)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.
Reduction: The reduction process can yield the corresponding amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 3-(methylamino)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 3-(methylamino)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparaison Avec Des Composés Similaires
- Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Comparison: Benzyl 3-(methylamino)azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature can influence its reactivity and biological activity compared to other azetidine derivatives. For example, the presence of the methylamino group can enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
benzyl 3-(methylamino)azetidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-13-12(8-14-9-12)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3 |
Clé InChI |
VCBFKPBWXVZZCC-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CNC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















